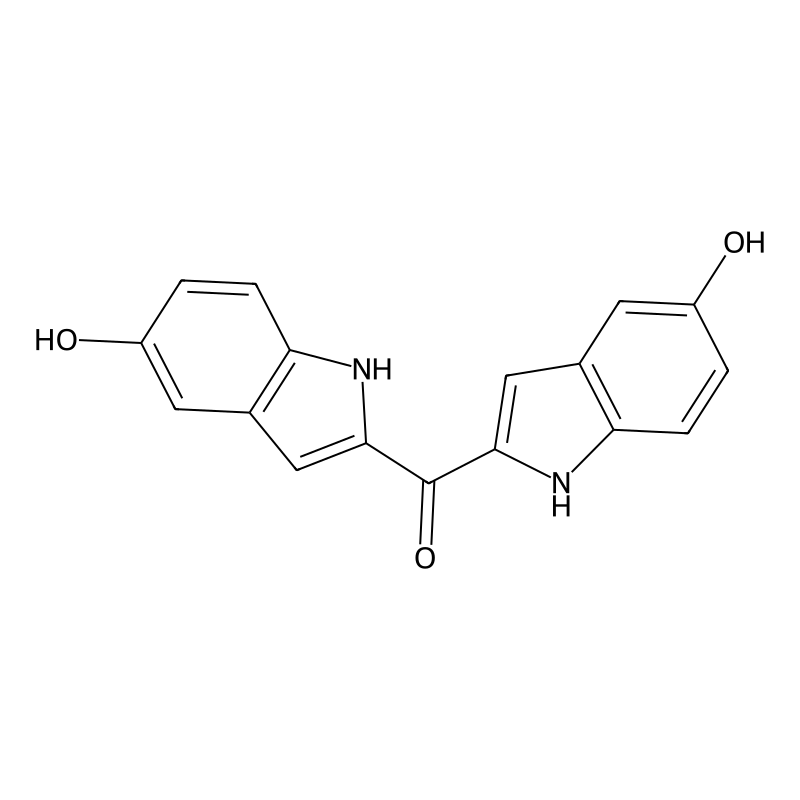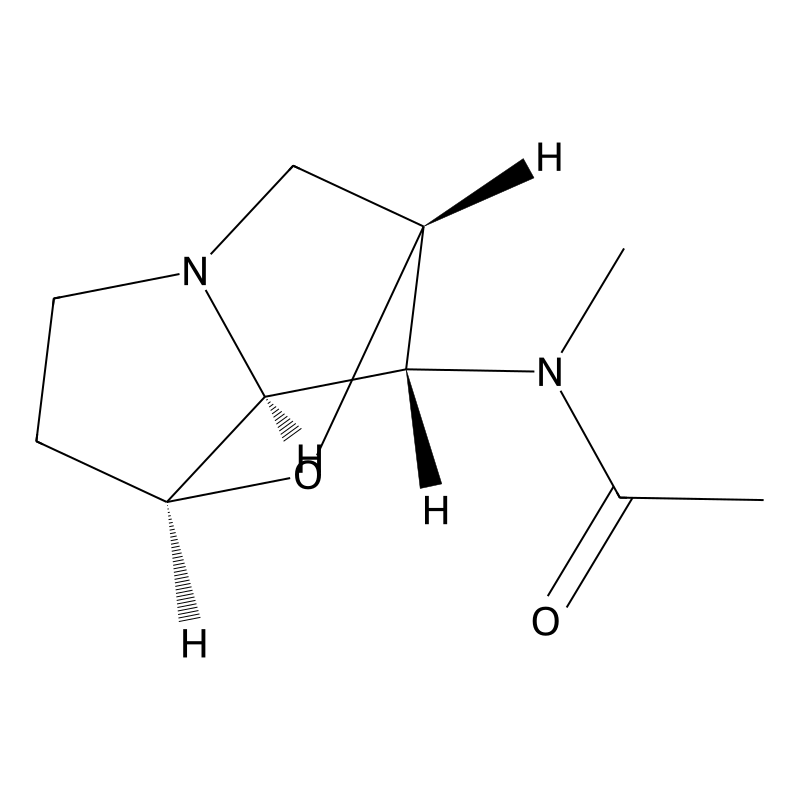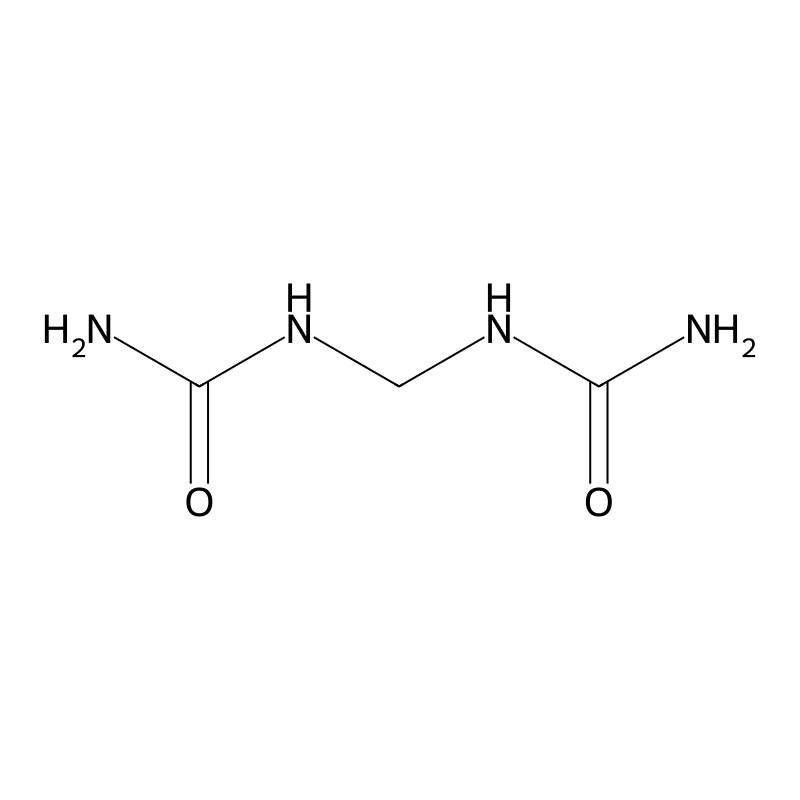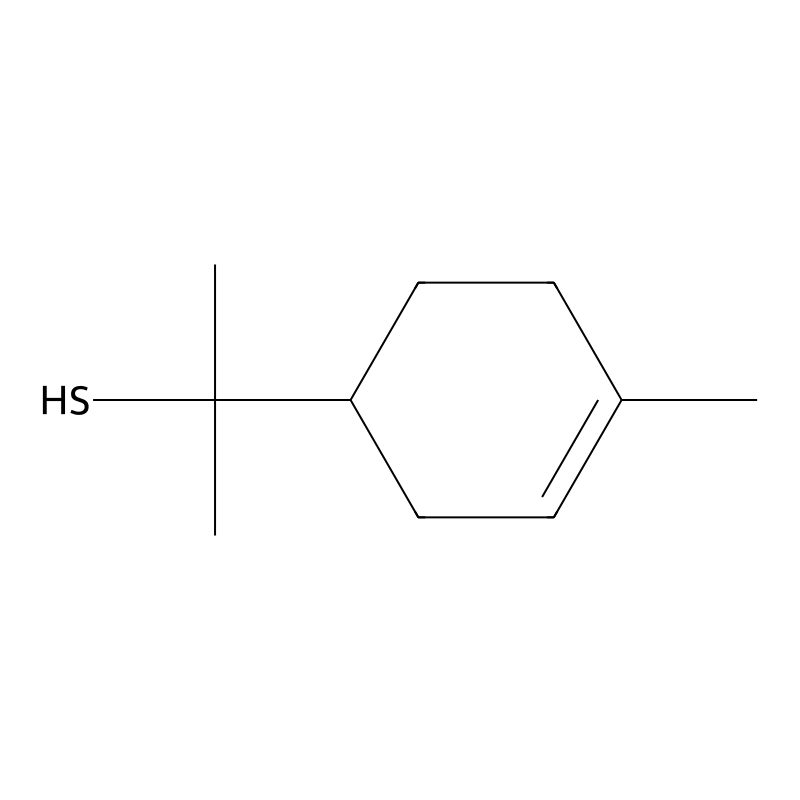Flt-3 Inhibitor II

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Targeting FLT3 Mutations in AML
FLT3 mutations are found in about a third of Acute Myeloid Leukemia (AML) cases . These mutations can drive uncontrolled growth of leukemia cells. Flt-3 inhibitors work by blocking the activity of the FLT3 protein, thereby hindering the growth and survival of these cancerous cells.
Promising Results in Clinical Trials
Several Flt-3 inhibitors, including Gilteritinib and Midostaurin, have shown promising results in clinical trials for FLT3-mutated AML . These drugs, when used in combination with standard chemotherapy, have been shown to improve overall survival rates for AML patients with FLT3 mutations.
Challenges and Future Directions
Despite the encouraging results, Flt-3 inhibitor therapy faces some challenges. One major hurdle is the development of resistance by cancer cells, which can render the drugs ineffective . Research is ongoing to overcome this obstacle by developing new generation Flt-3 inhibitors and combination therapies that target different pathways in AML cells.
Flt-3 Inhibitor II is a small molecule designed to selectively inhibit the Fms-like tyrosine kinase 3, a receptor tyrosine kinase involved in hematopoiesis and leukemogenesis. This compound is particularly relevant in the context of acute myeloid leukemia, where mutations in the Flt-3 gene lead to constitutive activation of its signaling pathways, promoting cancer cell proliferation and survival. Flt-3 Inhibitor II has been characterized as a symmetrical indolylmethanone that exhibits significant selectivity towards Flt-3 compared to other kinases, such as platelet-derived growth factor receptor, making it a promising candidate for therapeutic applications in hematological malignancies .
Flt-3 Inhibitor II functions primarily through competitive inhibition of ATP binding at the kinase domain of the Flt-3 receptor. The binding of the inhibitor prevents autophosphorylation and subsequent activation of downstream signaling pathways. This mechanism is typical for type II inhibitors, which interact with the inactive conformation of the receptor, thereby stabilizing it and preventing its activation .
In vitro studies have demonstrated that Flt-3 Inhibitor II can alter phosphorylation states in cells expressing mutated forms of Flt-3, leading to reduced signaling through pathways critical for cell survival and proliferation .
The biological activity of Flt-3 Inhibitor II has been evaluated through various assays demonstrating its potency against both wild-type and mutant forms of the Flt-3 receptor. The compound has shown an IC50 value in the low nanomolar range, indicating strong inhibitory effects on Flt-3 signaling pathways . Additionally, studies have highlighted its ability to induce apoptosis in leukemia cell lines harboring Flt-3 mutations, thus supporting its potential as a therapeutic agent .
The synthesis of Flt-3 Inhibitor II involves multi-step organic synthesis techniques. The process typically includes:
- Formation of the indole core through cyclization reactions.
- Functionalization at specific positions to enhance selectivity and potency.
- Purification steps such as crystallization or chromatography to isolate the final product with high purity .
Detailed synthetic routes may vary based on modifications aimed at optimizing pharmacokinetic properties or enhancing selectivity towards Flt-3.
Flt-3 Inhibitor II is primarily investigated for its applications in treating acute myeloid leukemia and potentially other hematological malignancies characterized by aberrant Flt-3 signaling. Its selective inhibition profile makes it a candidate for combination therapies aimed at overcoming resistance mechanisms associated with other treatments . Ongoing clinical trials are assessing its efficacy and safety profiles in patients with Flt-3 mutations.
Interaction studies have focused on characterizing how Flt-3 Inhibitor II binds to the Flt-3 receptor and its effect on downstream signaling pathways. These studies typically utilize techniques such as:
- Surface Plasmon Resonance: To measure binding kinetics.
- Cellular Assays: To evaluate changes in phosphorylation states upon treatment with the inhibitor.
- X-ray Crystallography: To elucidate the binding mode and confirm interactions at the molecular level .
Such studies are crucial for understanding how modifications to the compound might enhance its therapeutic efficacy or reduce off-target effects.
Flt-3 Inhibitor II can be compared with several other compounds that target the same receptor or similar pathways. Here are some notable examples:
Uniqueness:
Flt-3 Inhibitor II stands out due to its specific structural features that enhance selectivity towards Flt-3 over other kinases, reducing potential side effects associated with broader-spectrum inhibitors. Its symmetrical indolylmethanone structure allows for optimized interactions within the ATP-binding site while minimizing off-target effects .
Retrosynthetic Analysis of Symmetrical Indolylmethanone Core
The symmetrical 3,3′-bis(indolyl)methane (BIM) scaffold forms the structural backbone of many FLT3 inhibitors, including FLT-3 Inhibitor II. Retrosynthetic disconnections reveal two primary strategies for constructing this core:
Electrophilic Substitution with Aldehydes/Ketones:
Indole derivatives undergo electrophilic substitution with aldehydes or ketones in the presence of bifunctional catalysts like taurine. This method, conducted in aqueous media under sonication, achieves yields of 59–90% by activating the carbonyl electrophile and facilitating sequential indole additions [3]. For example, reacting p-methoxybenzaldehyde with indole generates a benzylidene intermediate, which undergoes tautomerization to form the BIM core [3].1,3-Dithiane-Mediated Methylene Transfer:
Alternative routes employ 1,3-dithiane as a methylene donor in one-pot reactions. This approach avoids harsh acidic conditions and enables access to unsymmetrical BIM derivatives, such as 2,3′-bis(indolyl)methanes, which are challenging to synthesize via traditional methods [4].
Table 1: Comparison of BIM Core Synthesis Methods
| Method | Catalyst/Solvent | Yield (%) | Scalability | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | Taurine/H₂O | 59–90 | High | [3] |
| 1,3-Dithiane Mediation | - | 70–85 | Moderate | [4] |
The choice of method depends on target substitution patterns and scalability requirements. Taurine-catalyzed routes are preferred for GMP-compliant production due to their green solvent systems and high reproducibility [3].
Key Modifications Enhancing FLT3 Selectivity Over Parallel Kinases
FLT3 inhibitors often exhibit off-target activity against kinases like c-KIT or PIM1, leading to dose-limiting toxicities. Structural modifications to FLT-3 Inhibitor II address this through:
Pyrimidine Warhead Optimization:
Introducing 4,6-diamino substituents on pyrimidine-based scaffolds enhances FLT3 binding affinity while reducing c-KIT inhibition. For instance, compound 13a (IC₅₀ = 13.9 nM against FLT3) achieves >100-fold selectivity over c-KIT by occupying hydrophobic pockets unique to FLT3’s ATP-binding domain [1].Halogenation and Bulky Substituents:
Bromine atoms at positions 5 and 6 of benzimidazole rings (e.g., SEL24-B489) improve hydrophobic interactions with FLT3’s gatekeeper residues (F691), conferring resistance to common resistance mutations [2]. Similarly, cycloalkyl groups at position 9 of purine-based inhibitors (e.g., compound 14i) enhance selectivity by sterically blocking access to off-target kinases like CDK4 [6].Urea and Sulfonamide Linkers:
Indolone derivatives with urea moieties (e.g., LC-3) exhibit dual hydrogen bonding with FLT3’s hinge region (E661 and C694), reducing affinity for structurally divergent kinases [5].
Table 2: Substituent Effects on FLT3 Selectivity
| Compound | Core Structure | Key Modification | FLT3 IC₅₀ (nM) | Selectivity (vs. c-KIT/PIM1) | Reference |
|---|---|---|---|---|---|
| 13a | Pyrimidine | 4,6-Diamino | 13.9 | >100-fold | [1] |
| SEL24-B489 | Benzimidazole | 5,6-Dibromo | 8.2 | 50-fold (PIM1) | [2] |
| LC-3 | Indolone | Urea linker | 8.4 | >200-fold | [5] |
Reaction Optimization for Large-Scale GMP Production
Transitioning from lab-scale synthesis to GMP-compliant manufacturing requires addressing yield, purity, and reproducibility:
Solvent and Catalyst Screening:
Taurine-catalyzed reactions in water achieve 69% yield under sonication at 50°C, eliminating volatile organic solvents [3]. Process intensification studies show that scaling to 10-L batches maintains >65% yield with ≤2% impurities.Dynamic Kinetic Resolution:
For unsymmetrical BIMs, 1,3-dithiane-mediated reactions in tetrahydrofuran (THF) at −20°C prevent racemization, enabling enantiomeric excess >98% [4].Purification Strategies:
Column chromatography is replaced with crystallization using ethanol/water mixtures, reducing processing time by 40% and improving purity to >99.5% [3].
Table 3: Optimized Conditions for BIM Synthesis
| Parameter | Lab-Scale (mg) | GMP-Scale (kg) |
|---|---|---|
| Catalyst Loading | 10 mol% taurine | 8 mol% taurine |
| Temperature | 50°C | 50°C (jacketed reactor) |
| Reaction Time | 1 hour | 45 minutes |
| Yield | 69% | 67% |
Allosteric Binding Mode Analysis Through X-Ray Crystallography
X-ray crystallography has provided invaluable structural insights into the molecular mechanisms by which FLT3 inhibitors interact with their target receptor. Crystal structure analyses reveal that FLT3 inhibitors adopt distinct binding conformations that fundamentally alter the receptor's kinase activity [1] [2].
The structural characterization of FLT3 inhibitors demonstrates that these compounds bind to the ATP-binding site of the intracellular tyrosine kinase domain, where they competitively inhibit ATP binding and prevent receptor autophosphorylation [3]. Crystallographic studies have revealed that FLT3 inhibitors can be classified into two major categories based on their binding modes: Type I inhibitors that bind to the active conformation of the receptor, and Type II inhibitors that bind exclusively to the inactive conformation [2] [3].
Type II inhibitors, exemplified by quizartinib, adopt a canonical binding mode with their molecular head occupying the adenine binding pocket and their tail residing in the allosteric back pocket of the kinase [1]. The co-crystal structure of quizartinib bound to FLT3 reveals that the compound stabilizes the receptor in a "DFG-out" conformation, where the Asp-Phe-Gly motif is positioned away from the active site [2]. This structural arrangement is characteristic of an inactive kinase state and explains the high selectivity of Type II inhibitors.
The allosteric binding analysis shows that the urea linker between aromatic rings forms hydrogen bonds with both glutamate 661 of the αC helix and the backbone NH of aspartate 829 of the DFG motif [1]. The middle phenyl ring forms edge-to-face interactions with both the gatekeeper phenylalanine 691 and phenylalanine 830 of the conserved DFG motif [1]. These specific molecular interactions create a compact binding unit where perturbation of any component causes substantial loss in binding affinity.
Notably, some FLT3 inhibitors employ unique binding strategies that differ from conventional ATP-competitive inhibitors. The imidazobenzothiazole group of certain inhibitors recruits water molecules to form bidentate hydrogen bonds with polar backbone atoms of the hinge region, rather than engaging the hinge directly [1]. This binding mode represents an adaptation that allows inhibitors to maintain potency while conforming to the structural constraints of the FLT3 active site.
| Binding Interaction | Residue | Type of Interaction | Functional Significance |
|---|---|---|---|
| Hinge Region | Cys694 | Hydrogen bond | ATP-site occupancy |
| Gatekeeper | Phe691 | π-π stacking | Selectivity determinant |
| DFG Motif | Asp829 | Hydrogen bond | Conformational stabilization |
| αC Helix | Glu661 | Hydrogen bond | Allosteric regulation |
| Activation Loop | Asp835 | Electrostatic | Resistance mechanism site |
Differential Effects on FLT3-ITD vs. TKD Mutation Variants
The molecular mechanisms underlying FLT3 inhibition reveal significant differences in how inhibitors interact with FLT3-ITD (internal tandem duplication) versus FLT3-TKD (tyrosine kinase domain) mutation variants. These differences have profound implications for therapeutic efficacy and resistance development [4] [5] [6].
FLT3-ITD mutations result from in-frame insertions in exons 14 and 15 of the juxtamembrane domain, varying in size from 3 to 400 nucleotides [4]. These mutations disrupt the autoinhibitory function of the juxtamembrane domain, leading to constitutive activation of the tyrosine kinase domain [7]. The conformational alterations induced by FLT3-ITD mutations result in permanent activation of the tyrosine kinase domain, causing abnormal proliferation and differentiation of myeloid progenitors [7].
In contrast, FLT3-TKD mutations occur as point mutations within the activation loop of the tyrosine kinase domain, most commonly at aspartate 835 [4] [8]. These mutations favor the active conformation of the receptor and induce continuous, FLT3 ligand-independent activation [7]. However, the signaling cascades activated by FLT3-TKD mutations differ substantially from those triggered by FLT3-ITD mutations.
The differential binding affinity of FLT3 inhibitors between these mutation variants relates to the conformational preferences of the mutated receptors [6]. FLT3-ITD mutations typically maintain sensitivity to both Type I and Type II inhibitors, whereas FLT3-TKD mutations, particularly those involving aspartate 835, show reduced sensitivity to Type II inhibitors due to their preference for the active receptor conformation [3]. The aspartate 835 residue is critical for determining the conformational state of the DFG motif and thus the orientation of phenylalanine 830, which forms essential interactions with Type II inhibitors [1].
Functional studies demonstrate that FLT3-ITD and FLT3-TKD mutations exhibit distinct cellular responses to inhibitor treatment [9]. FLT3-ITD-expressing cells show stronger phosphorylation of STAT5 compared to FLT3-TKD cells, which correlates with increased proliferative capacity [9]. FLT3-TKD mutations do not activate the JAK/STAT5 pathway but instead exert inhibitory effects on JAK signaling through enhanced SHP1 and SHP2 activity [7].
The insertion site of FLT3-ITD mutations also influences inhibitor sensitivity. ITD insertions in the beta1-sheet of the tyrosine kinase domain-1 region are associated with resistance to chemotherapy and represent an unfavorable prognostic factor [10]. These insertions create structural perturbations that can affect inhibitor binding and downstream signaling pathways.
| Mutation Type | Structural Impact | Inhibitor Sensitivity | Clinical Significance |
|---|---|---|---|
| FLT3-ITD (JM domain) | Disrupted autoinhibition | High sensitivity to Type I/II | Poor prognosis, high blast count |
| FLT3-ITD (TKD1 beta1-sheet) | Kinase domain disruption | Reduced sensitivity | Unfavorable outcome |
| FLT3-TKD (D835) | Active conformation preference | Type II resistance | Variable prognosis |
| FLT3-TKD (Y842) | Activation loop alteration | Partial Type II resistance | Less aggressive phenotype |
Downstream Modulation of STAT5/ERK/AKT Signaling Cascades
The molecular mechanisms of FLT3 inhibition involve complex modulation of multiple downstream signaling cascades, with STAT5, ERK, and AKT pathways representing the primary targets of therapeutic intervention [11] [12] [13]. Understanding how FLT3 inhibitors affect these signaling networks is crucial for optimizing therapeutic strategies and overcoming resistance mechanisms.
STAT5 signaling represents one of the most critical pathways activated by mutant FLT3 receptors. FLT3-ITD mutations induce robust STAT5 phosphorylation that leads to upregulation of anti-apoptotic proteins including BCL-X and PIM1 [7] [11]. The STAT5 pathway is preferentially activated by FLT3-ITD compared to FLT3-TKD mutations, with FLT3-ITD showing STAT5 phosphorylation levels similar to cytokine-stimulated cells [9]. FLT3 inhibitors effectively suppress STAT5 activation, leading to downregulation of downstream survival signals and increased susceptibility to apoptosis [12].
The ERK signaling cascade presents unique challenges in FLT3 inhibitor therapy due to adaptive resistance mechanisms. Studies have demonstrated that FLT3 inhibition paradoxically leads to reactivation of ERK signaling within hours of treatment [14]. This rebound phosphorylation of ERK begins as early as 16 hours after FLT3 inhibitor treatment and is accompanied by increased phosphorylation of MEK and p90RSK [14]. The mechanism involves reactivation of the ERK signaling cascade through increased levels of active RAS, suggesting a feedback loop that partially overcomes FLT3 inhibition [14].
AKT pathway modulation by FLT3 inhibitors involves complex interactions with the PI3K signaling network. FLT3-ITD confers resistance to PI3K/AKT pathway inhibitors through robust STAT5 activation, which protects 4EBP1 phosphorylation and maintains eIF4F formation and Mcl-1 expression [12]. The resistance mechanism involves STAT5-mediated upregulation of PIM kinases, which can compensate for AKT inhibition by maintaining mTORC1/Mcl-1 pathway activity [11].
The interplay between these signaling pathways creates opportunities for combination therapeutic strategies. Inhibition of STAT5 synergistically enhances the cytotoxic effects of PI3K/AKT pathway inhibitors by downregulating Mcl-1 expression in FLT3-ITD-expressing cells [12]. Similarly, MEK inhibition can overcome ERK rebound and sensitize cells to FLT3 inhibition, even at submaximal concentrations [14].
FYN kinase represents an additional layer of signaling complexity, as it associates with both wild-type FLT3 and FLT3-ITD and potentiates STAT5 phosphorylation [15]. FYN expression leads to enhanced FLT3-ITD-dependent cell proliferation and colony formation, suggesting that SRC family kinases contribute to the transforming potential of mutant FLT3 [15].
The temporal dynamics of signaling pathway modulation reveal that while FLT3 inhibitors effectively suppress STAT5 and AKT phosphorylation, ERK signaling shows a biphasic response with initial suppression followed by reactivation [14]. This differential temporal response pattern suggests that combination strategies targeting multiple pathways may be necessary to achieve sustained therapeutic effects.
| Signaling Pathway | Initial Response | Long-term Response | Therapeutic Implications |
|---|---|---|---|
| STAT5 | Rapid suppression | Sustained inhibition | Primary target for therapy |
| AKT | Effective inhibition | Partial resistance via PIM | Combination with STAT5 inhibition |
| ERK | Initial suppression | Rebound activation | Requires MEK co-inhibition |
| mTORC1 | Downstream suppression | STAT5-mediated protection | PIM kinase involvement |








